molecular formula C10H13N5 B1481161 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile CAS No. 1870449-97-0

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile

Cat. No.: B1481161
CAS No.: 1870449-97-0
M. Wt: 203.24 g/mol
InChI Key: JOMWJBLFOIBBSM-UHFFFAOYSA-N
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Description

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile is a heterocyclic compound that contains both a pyrimidine and a piperidine ring

Mechanism of Action

Target of Action

The primary target of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile is Protein Kinase B (PKB) , also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has been shown to have nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The inhibition of PKB by this compound affects the Phosphatidylinositol-3 Kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the activation of PI3K . Activated PI3K produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . By inhibiting PKB, this compound disrupts the signaling through this pathway, affecting cellular processes such as proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of pkb .

Result of Action

The inhibition of PKB by this compound can lead to the modulation of biomarkers of signaling through PKB in vivo . It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Biochemical Analysis

Biochemical Properties

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The interaction between this compound and protein kinase B is characterized by the inhibition of the kinase activity, which in turn affects downstream signaling pathways involved in cell proliferation and survival .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to inhibit the activity of protein kinase B, leading to reduced phosphorylation of downstream targets such as glycogen synthase kinase 3 beta, forkhead box O transcription factors, and mammalian target of rapamycin . This inhibition results in decreased cell proliferation, increased apoptosis, and altered cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the pleckstrin homology domain of protein kinase B, preventing its activation by phosphorylation . This inhibition disrupts the phosphatidylinositol-3 kinase signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of protein kinase B activity, resulting in long-term effects on cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit protein kinase B activity without causing significant toxicity . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of protein kinase B activity and subsequent cellular effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 are involved in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways affect the compound’s bioavailability and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, including organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinase B and other signaling molecules . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing this compound to specific compartments or organelles within the cell . This localization is essential for the compound’s ability to modulate cellular signaling pathways and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile typically involves the reaction of 6-aminopyrimidine with piperidine-4-carbonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide
  • 1-(6-Aminopyrimidin-4-yl)piperidine-4-methanol
  • 1-(6-Aminopyrimidin-4-yl)piperidine-4-ethylamine

Uniqueness

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrimidine and piperidine rings allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biomolecular targets, mechanisms of action, and potential therapeutic effects.

Chemical Structure and Properties

This compound features a pyrimidine ring with an amino group and a piperidine ring with a carbonitrile functional group. This unique structure contributes to its biological properties, making it a candidate for further pharmacological studies.

Research indicates that this compound may influence enzyme activity or receptor binding, leading to various pharmacological effects. The specific mechanisms are still under investigation; however, preliminary studies suggest potential anti-cancer properties and other beneficial effects in disease models .

Antiviral Activity

A notable area of research has focused on the compound's antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . Studies have shown that derivatives of piperidin-4-yl-aminopyrimidine exhibit significant activity against wild-type HIV-1, with effective concentrations (EC50) in the single-digit nanomolar range. This suggests that the compound may inhibit HIV replication effectively, potentially offering a new avenue for AIDS therapeutics .

Anti-inflammatory Effects

In addition to antiviral activity, this compound may exhibit anti-inflammatory properties. Research has highlighted the effectiveness of similar pyrimidine derivatives in suppressing COX-2 activity, which is crucial for inflammation pathways. The IC50 values for some related compounds were reported as low as 0.04 μmol, indicating strong anti-inflammatory potential .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with similar compounds based on their structural features and biological activities:

Compound Name Structural Features Unique Properties
1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanoneContains a piperazine ring instead of piperidineOffers different biological activity due to structural variations
6-Amino-pyrimidine derivativesSimilar pyrimidine core but varies in substituentsDifferent pharmacological profiles based on substituent variations
1-[3-[1-(6-amino-pyrimidin-4-yl)piperidin-3-yl]phenyl]-3-phenylureaFeatures a urea linkage and different substituentsPotentially distinct therapeutic applications due to urea functionality

Case Studies and Research Findings

Recent studies have provided insights into the pharmacodynamics of this compound:

  • Antiviral Study : A series of piperidin derivatives were synthesized and tested for their ability to inhibit HIV reverse transcriptase. Selected compounds demonstrated lower IC50 values than nevirapine, validating their potential as effective antiviral agents .
  • Anti-inflammatory Study : Pyrimidine derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models. Results indicated significant inhibition of inflammation markers similar to established drugs like indomethacin .
  • Mechanistic Insights : Structural modifications have been explored to enhance potency against various targets, including BCL6 degradation in lymphoma models. These studies highlight the compound's versatility and potential in cancer therapy .

Properties

IUPAC Name

1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-6-8-1-3-15(4-2-8)10-5-9(12)13-7-14-10/h5,7-8H,1-4H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMWJBLFOIBBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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